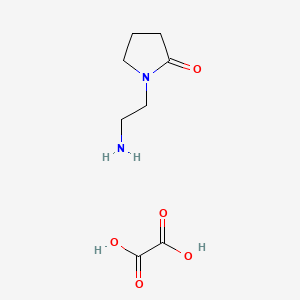
7-(Methanesulfonylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
Descripción general
Descripción
7-(Methanesulfonylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine, also known as MSD-6A, is a synthetic compound that has been studied for its potential applications in scientific research. It is a polycyclic aromatic compound that contains a benzodioxin ring system, and it has been used as a building block for synthesizing other compounds. MSD-6A has been studied for its potential applications in drug design, medical imaging, and other areas of research.
Aplicaciones Científicas De Investigación
Anti-Diabetic Applications
- Synthesis of Anti-Diabetic Agents : A study synthesized new compounds using 7-(Methanesulfonylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine, which showed potential as anti-diabetic agents due to their inhibitory activities against α-glucosidase enzyme. This suggests a possible therapeutic application for type-2 diabetes (Abbasi et al., 2023).
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Agents : Another research demonstrated the synthesis of compounds derived from this compound, which exhibited promising antibacterial and antifungal properties. This indicates its potential use in combating microbial infections (Abbasi et al., 2020).
Applications in Inflammation and Enzyme Inhibition
- Anti-Inflammatory and Antibacterial Properties : A study focused on synthesizing sulfonamides with 1,4-benzodioxin rings, indicating their suitability as antibacterial agents and for treating inflammatory diseases. This underscores the compound's role in developing treatments for such conditions (Abbasi et al., 2017).
Enzyme Inhibitory Studies
- α-Glucosidase and Acetylcholinesterase Inhibitors : Research on new sulfonamides incorporating benzodioxane and acetamide moieties highlighted their substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. This finding is relevant for potential applications in enzyme inhibition (Abbasi et al., 2019).
Chemical Synthesis and Stereocontrol
- Axial Stereocontrol in Tropos Dibenz[c,e]azepines : A study explored the synthesis of secondary amines with centre-axis chirality, derived from compounds related to this compound. This highlights its role in advanced chemical synthesis techniques (Balgobin et al., 2017).
Bioactive Compounds Synthesis
- Synthesis of Bioactive Compounds : Another study involved synthesizing a series of O- and N-substituted derivatives starting with planetol and involving this compound. The derivatives were found to be effective cholinesterase inhibitors and moderately effective antibacterial agents, indicating their potential in pharmaceutical applications (Irshad et al., 2014).
Antiproliferative and Antibacterial Applications
- Antiproliferative and Antibacterial Agents : Research on synthesizing new N-substituted-N-(2,3-dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides highlighted their potent antibacterial activity against various strains and potential as antiproliferative agents (Abbasi et al., 2016).
Propiedades
IUPAC Name |
7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(12,13)6-7-4-9-10(5-8(7)11)15-3-2-14-9/h4-5H,2-3,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCANGHQBICBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC2=C(C=C1N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)

![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)




![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)